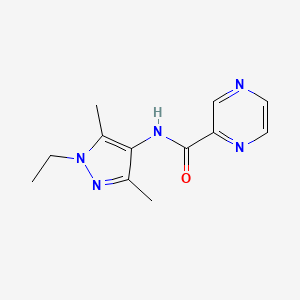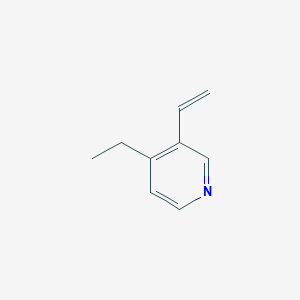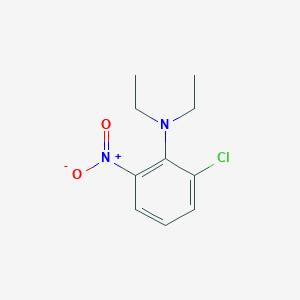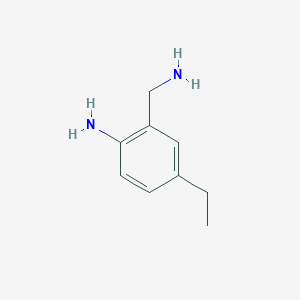![molecular formula C6H4BrN3O B13114511 6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl group at the 2nd position of the imidazo[4,5-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 6-amino, 6-thio, or 6-alkoxy derivatives.
Oxidation Products: N-oxides of the imidazo[4,5-c]pyridine ring.
Reduction Products: Amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of kinases or other enzymes involved in disease pathways .
Comparación Con Compuestos Similares
6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one can be compared with other similar compounds in the imidazo[4,5-c]pyridine family:
6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.
6-Fluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the halogen substituent, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H4BrN3O |
|---|---|
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
6-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-1-3-4(2-8-5)10-6(11)9-3/h1-2H,(H2,9,10,11) |
Clave InChI |
HFTJMWYBTPVMDH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Br)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)



![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)



![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)

![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)

